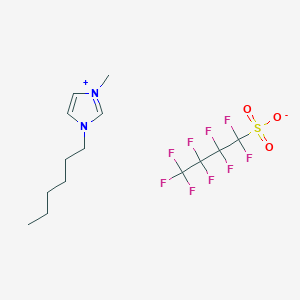

1-Hexyl-3-methylimidazolium perfluorobutanesulfonate

Übersicht

Beschreibung

1-Hexyl-3-methylimidazolium perfluorobutanesulfonate is an ionic liquid with a CAS number of 1001557-05-6 . It is used in laboratory chemicals and the manufacture of substances .

Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of conformational polymorphs. This ionic liquid exhibits complicated phase behaviors under high pressure .Physical and Chemical Properties Analysis

This compound has a viscosity of 376 cP at 25 °C and a density of 1.39 g/cm³ at 28 °C . It also has a conductivity of 0.41 mS/cm at 30 °C .Wissenschaftliche Forschungsanwendungen

Formation of Nanostructured Domains

The formation of nanostructured domains in ionic liquids, specifically 1-hexyl-3-methylimidazolium perfluorobutanesulfonate (HMIm(PFBu)SO3), has been studied using differential scanning calorimetry, rheology, and molecular modeling. This research indicates the formation of three nanosegregated domains - polar, nonpolar, and fluorous - impacting ionic liquid research and their potential applications (Pereiro et al., 2013).

Viscosity and Pressure Dependence

The viscosity of ionic liquids, including 1-hexyl-3-methylimidazolium hexafluorophosphate, has been analyzed under various temperatures and pressures, aiding in understanding their physical properties and potential applications in different environments (Harris, Kanakubo, & Woolf, 2007).

Electrochemical Properties

A study on the electrochemical properties of 1-hexyl-3-methylimidazolium tetrafluoroborate, including viscosities, thermal stability, and surface tension, provides insights for the development of electroanalytical methods and potential applications in electrochemistry (Beigi et al., 2013).

Raman and ab initio Studies

Research on the Raman spectra of 1-hexyl-3-methylimidazolium chloride and its mixtures offers valuable data for understanding the hydrogen bonding and glass formation in these systems, crucial for various scientific applications (Berg et al., 2005).

Microextraction Techniques

The development of cold-induced aggregation microextraction techniques using 1-hexyl-3-methylimidazolium hexafluorophosphate highlights its application in the extraction and preconcentration of metal ions from water samples, an important method in analytical chemistry (Baghdadi & Shemirani, 2008).

Metal Ion Extraction

Investigations on the extraction behavior of metal ions into hydrophobic ionic liquids like 1-butyl-3-methylimidazolium nonafluorobutanesulfonate demonstrate the potential of similar ionic liquids in metal ion extraction processes (Kozonoi & Ikeda, 2007).

Petrochemical Extraction Processes

The use of 1-hexyl-3-methylimidazolium hexafluorophosphate in petrochemical extraction processes for removing heptane from its azeotropic mixture with ethanol presents an application in green chemistry and industrial separation processes (Pereiro et al., 2006).

Electrical Conductivity and Viscosity

The measurement of electrical conductivity and viscosity of 1-hexyl-3-methylimidazolium bis(trifluorosulfonyl)imide helps in understanding its application in fields requiring controlled electrical and flow properties (Santos et al., 2010).

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-hexyl-3-methylimidazol-3-ium;1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N2.C4HF9O3S/c1-3-4-5-6-7-12-9-8-11(2)10-12;5-1(6,3(9,10)11)2(7,8)4(12,13)17(14,15)16/h8-10H,3-7H2,1-2H3;(H,14,15,16)/q+1;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NODHBHDZBHMEGJ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN1C=C[N+](=C1)C.C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(C(F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19F9N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Bromo-6-iodoimidazo[1,2-a]pyridine](/img/structure/B6357484.png)

![5-Chloro-6-fluoropyrazolo[1,5-a]pyrimidine](/img/structure/B6357508.png)

![4-(3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)furo[3,2-c]pyridine](/img/structure/B6357529.png)